10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Overview
Description
10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a compound with potential applications in diverse scientific research areas. It has the molecular formula C12H10BrIN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrIN2O . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H10BrIN2O) and its InChI code . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
PI3K Inhibitors for Tumor Treatment : Derivatives of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine, a structurally related compound, have shown significant biological activities as PI3K inhibitors, demonstrating potential for tumor treatment (Yin et al., 2015).
Nonlinear Optical (NLO) Applications : Benzimidazole-tethered oxazepine hybrids have been synthesized and found to have promising applications in NLO due to their calculated molecular structures and hyperpolarizability studies (Almansour et al., 2016).
Synthetic Methodology Development : Efficient synthetic methodologies have been developed for creating new 7-methylene-6,7-dihyrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepines, indicating a growing interest in the synthesis of these compounds for further research applications (Yavari et al., 2017).
Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold, closely related to the queried compound, is a privileged structure in medicinal chemistry. Catalytic asymmetric methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives have been explored, highlighting the compound's significance in stereochemical synthesis (Munck et al., 2018).
Anticonvulsant and Hypnotic Agents : Some 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, structurally similar to the queried compound, have been synthesized and evaluated for their anticonvulsant and hypnotic effects (Deng et al., 2011).
Fungicidal Activity : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have shown moderate to high activities against various phytopathogenic fungi, indicating their potential as fungicides for crop protection (Yang et al., 2017).
Properties
IUPAC Name |
10-bromo-2-iodo-9-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN2O/c1-7-4-10-8(5-9(7)13)12-15-11(14)6-16(12)2-3-17-10/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKTEOUHDWXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C3=NC(=CN3CCO2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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